An In-depth Technical Guide to the Synthesis and Characterization of 4,7-diazaspiro[2.5]octane
An In-depth Technical Guide to the Synthesis and Characterization of 4,7-diazaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel spirocyclic diamine, 4,7-diazaspiro[2.5]octane. This compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutics. This document details established synthetic routes, experimental protocols, and characterization data to support researchers in its application.
Introduction
4,7-diazaspiro[2.5]octane is a unique heterocyclic scaffold featuring a cyclopropane ring fused to a piperazine ring in a spirocyclic arrangement. This rigid three-dimensional structure is of significant interest in drug discovery as it allows for precise exit vectors for substituent placement, potentially leading to improved target affinity and selectivity. The presence of two nitrogen atoms at positions 4 and 7 offers versatile points for functionalization, making it an attractive intermediate for the synthesis of diverse compound libraries.
This guide will focus on the practical aspects of preparing and characterizing 4,7-diazaspiro[2.5]octane, including its common N-protected derivatives, which are crucial for selective manipulation during multi-step syntheses.
Synthesis of 4,7-diazaspiro[2.5]octane and Derivatives
Two primary synthetic routes for the construction of the 4,7-diazaspiro[2.5]octane core have been reported in the literature, starting from either diethyl malonate or 1-aminocyclopropanecarboxylic acid. For practical applications requiring selective functionalization, the synthesis of the N-Boc protected analogue, tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, is also described.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent characterization of 4,7-diazaspiro[2.5]octane.
Experimental Protocols
Method 1: Synthesis from Diethyl Malonate
This multi-step synthesis involves the initial formation of a cyclopropane ring followed by a series of transformations to construct the piperazine ring.
Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate
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To a solution of diethyl malonate (e.g., 288 g) in DMF (1.5 L) are added 1,2-dibromoethane (e.g., 405.4 g), potassium bicarbonate (e.g., 449.7 g), and a phase transfer catalyst such as tetrabutylammonium bromide (e.g., 1.67 g).
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The reaction mixture is stirred at room temperature for approximately 16 hours, followed by heating to 100°C for 2 hours.
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Reaction progress is monitored by TLC.
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After completion, the mixture is cooled, and the inorganic salts are filtered off.
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The filtrate is concentrated under reduced pressure to yield diethyl 1,1-cyclopropanedicarboxylate.[1]
Subsequent Steps: The synthesis proceeds through Hofmann rearrangement, hydrolysis, acylation for recyclization, and reduction to yield the 4,7-diazaspiro[2.5]octane core.[1]
Method 2: Synthesis from 1-Aminocyclopropanecarboxylic Acid
This alternative route provides a more direct pathway to the spirocyclic core.
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This method utilizes 1-aminocyclopropanecarboxylic acid as the starting material and proceeds through a series of reactions including esterification, amidation, and reduction to form the desired product.[2]
Protocol for N-Boc Protection: Synthesis of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate
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To a solution of 4,7-diazaspiro[2.5]octane in a suitable solvent such as ethanol, add di-tert-butyl dicarbonate ((Boc)₂O).
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The reaction is typically carried out in the presence of a base (e.g., NaOH or triethylamine) to facilitate the reaction.
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The mixture is stirred at room temperature for several hours, and the reaction progress is monitored by TLC.
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Upon completion, the product is isolated by extraction and purified by column chromatography.
Protocol for Boc Deprotection: Synthesis of 4,7-diazaspiro[2.5]octane Dihydrochloride
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The N-Boc protected 4,7-diazaspiro[2.5]octane is dissolved in a suitable solvent such as dioxane or methanol.
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A solution of 4M HCl in dioxane is added, and the mixture is stirred at room temperature.[3]
-
The reaction is typically complete within 30 minutes to 2 hours, as monitored by TLC.[4][5][6]
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The solvent is removed under reduced pressure to yield the dihydrochloride salt of 4,7-diazaspiro[2.5]octane.[3]
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following tables summarize the key characterization data for 4,7-diazaspiro[2.5]octane and its N-Boc protected derivative.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4,7-diazaspiro[2.5]octane | C₆H₁₂N₂ | 112.17 | - |
| tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate | C₁₁H₂₀N₂O₂ | 212.29 | Off-white to light yellow solid |
Spectroscopic Data
tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate
| Technique | Data |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 4.17 (brs, 4H), 2.23 (s, 2H), 1.48 (s, 9H).[7] |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 154.85, 81.77, 79.43, 72.56, 35.81, 28.92.[7] |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks for N-H (if present on the other nitrogen), C-H, C-N, and C=O (from Boc group) stretching and bending vibrations are expected. |
| Mass Spec. (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₁H₂₁N₂O₂⁺: 213.1603, found value should be in close agreement. |
Purity Assessment
| Compound | Method | Typical Purity |
| tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate | HPLC | ≥98% |
Logical Workflow for Synthesis and Functionalization
The following diagram outlines the logical steps for the synthesis and subsequent derivatization of the 4,7-diazaspiro[2.5]octane core, highlighting the importance of the N-Boc protecting group.
Conclusion
This technical guide provides essential information for the synthesis and characterization of 4,7-diazaspiro[2.5]octane and its valuable N-Boc protected intermediate. The detailed protocols and compiled characterization data serve as a practical resource for researchers in medicinal chemistry and drug development. The unique structural features of this spirocyclic diamine make it a promising scaffold for the design of novel therapeutic agents, and the methodologies outlined herein should facilitate its broader application in the scientific community. Further research to fully elucidate the experimental spectroscopic properties of the parent compound is encouraged.
References
- 1. Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 3. Boc Deprotection - HCl [commonorganicchemistry.com]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. tandf.figshare.com [tandf.figshare.com]
